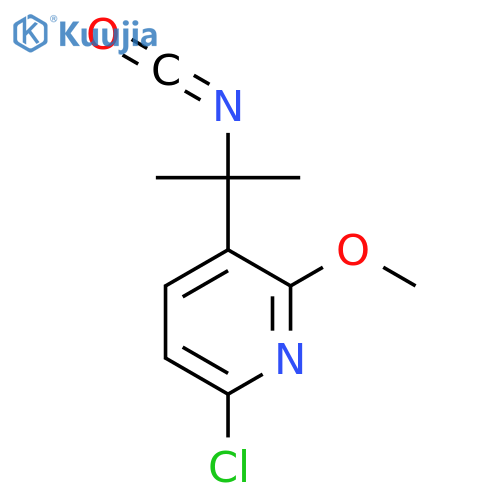Cas no 2649060-50-2 (6-chloro-3-(2-isocyanatopropan-2-yl)-2-methoxypyridine)

2649060-50-2 structure
商品名:6-chloro-3-(2-isocyanatopropan-2-yl)-2-methoxypyridine
6-chloro-3-(2-isocyanatopropan-2-yl)-2-methoxypyridine 化学的及び物理的性質
名前と識別子
-
- 6-chloro-3-(2-isocyanatopropan-2-yl)-2-methoxypyridine
- 2649060-50-2
- EN300-1994989
-
- インチ: 1S/C10H11ClN2O2/c1-10(2,12-6-14)7-4-5-8(11)13-9(7)15-3/h4-5H,1-3H3
- InChIKey: QJPVXPDEVCOPTB-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=C(C(=N1)OC)C(C)(C)N=C=O
計算された属性
- せいみつぶんしりょう: 226.0509053g/mol
- どういたいしつりょう: 226.0509053g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 264
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51.6Ų
- 疎水性パラメータ計算基準値(XlogP): 3.4
6-chloro-3-(2-isocyanatopropan-2-yl)-2-methoxypyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1994989-10.0g |
6-chloro-3-(2-isocyanatopropan-2-yl)-2-methoxypyridine |
2649060-50-2 | 10g |
$5652.0 | 2023-06-03 | ||
| Enamine | EN300-1994989-1.0g |
6-chloro-3-(2-isocyanatopropan-2-yl)-2-methoxypyridine |
2649060-50-2 | 1g |
$1315.0 | 2023-06-03 | ||
| Enamine | EN300-1994989-0.5g |
6-chloro-3-(2-isocyanatopropan-2-yl)-2-methoxypyridine |
2649060-50-2 | 0.5g |
$1262.0 | 2023-09-16 | ||
| Enamine | EN300-1994989-10g |
6-chloro-3-(2-isocyanatopropan-2-yl)-2-methoxypyridine |
2649060-50-2 | 10g |
$5652.0 | 2023-09-16 | ||
| Enamine | EN300-1994989-0.1g |
6-chloro-3-(2-isocyanatopropan-2-yl)-2-methoxypyridine |
2649060-50-2 | 0.1g |
$1157.0 | 2023-09-16 | ||
| Enamine | EN300-1994989-5g |
6-chloro-3-(2-isocyanatopropan-2-yl)-2-methoxypyridine |
2649060-50-2 | 5g |
$3812.0 | 2023-09-16 | ||
| Enamine | EN300-1994989-0.25g |
6-chloro-3-(2-isocyanatopropan-2-yl)-2-methoxypyridine |
2649060-50-2 | 0.25g |
$1209.0 | 2023-09-16 | ||
| Enamine | EN300-1994989-5.0g |
6-chloro-3-(2-isocyanatopropan-2-yl)-2-methoxypyridine |
2649060-50-2 | 5g |
$3812.0 | 2023-06-03 | ||
| Enamine | EN300-1994989-0.05g |
6-chloro-3-(2-isocyanatopropan-2-yl)-2-methoxypyridine |
2649060-50-2 | 0.05g |
$1104.0 | 2023-09-16 | ||
| Enamine | EN300-1994989-2.5g |
6-chloro-3-(2-isocyanatopropan-2-yl)-2-methoxypyridine |
2649060-50-2 | 2.5g |
$2576.0 | 2023-09-16 |
6-chloro-3-(2-isocyanatopropan-2-yl)-2-methoxypyridine 関連文献
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
-
2. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735
-
Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221
-
Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
-
Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
2649060-50-2 (6-chloro-3-(2-isocyanatopropan-2-yl)-2-methoxypyridine) 関連製品
- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)
- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)
- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)
- 506-17-2(cis-Vaccenic acid)
- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)
- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)
- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)
- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)
- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)
- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
